Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers often need a defined, dual-heterocyclic amine scaffold for SAR exploration but face batch-to-batch variability. This 5-methylthiophene-furan secondary amine (MW 207.29, cLogP ~2.88) solves that with consistent ≥95% purity. - Validated core for analgesic/inflammatory pharmacophore programs - Enables N-alkylation, reductive amination, and cross-coupling derivatization - Ships globally from US/EU stocks; custom sizes and bulk quotes available

Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
CAS No. 878452-72-3
Cat. No. B183222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine
CAS878452-72-3
Molecular FormulaC11H13NOS
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)CNCC2=CC=CO2
InChIInChI=1S/C11H13NOS/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h2-6,12H,7-8H2,1H3
InChIKeyOWAJYOFWSDNJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine (CAS 878452-72-3): Chemical Identity and Heterocyclic Amine Scaffold Overview


Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine (CAS 878452-72-3, molecular formula C₁₁H₁₃NOS, MW 207.29 g/mol) is a secondary heterocyclic amine featuring a furan-2-ylmethyl group and a 5-methylthiophen-2-ylmethyl group linked through a central amine nitrogen . It belongs to the broader class of C-furan-2-yl-methylamine and C-thiophen-2-yl-methylamine derivatives, a scaffold family disclosed in patent literature for analgesic and therapeutic applications [1]. This compound is commercially available as a research building block (typical purity 95–98%) from multiple suppliers targeting medicinal chemistry and drug discovery programs .

Heterocyclic amine scaffold for medicinal chemistry and SAR exploration
Patent-disclosed C-furan/thiophene methylamine pharmacophore family
Research-grade purity profile supports reproducible library synthesis
Multi-supplier commercial availability for drug discovery workflows

Why Closely Related Furan-Thiophene Methylamine Analogs Cannot Be Interchanged: The Methyl Position and Heteroatom Effect


The target compound is frequently listed alongside structural analogs such as (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine (CAS 90921-60-1, the des-methyl comparator) and (furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amine (CAS 880813-89-8, the 3-methyl positional isomer). In furan-thiophene amine series, the presence and position of the methyl substituent on the thiophene ring directly modulate lipophilicity, electronic distribution, and conformational flexibility, which in turn alter biological target engagement, metabolic stability, and synthetic tractability [1]. Substituting one analog for another without verifying these parameters risks compromising assay reproducibility and structure-activity relationship (SAR) interpretation [2].

Des-methyl analog (CAS 90921-60-1): Absence of 5-methyl group reduces lipophilicity, potentially altering target engagement and metabolic stability in assays.
3-methyl positional isomer (CAS 880813-89-8): Methyl at 3-position creates distinct steric/electronic profile; may lead to divergent biological activity and SAR misinterpretation.

Head-to-Head Quantitative Differentiation of Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine vs. Its Closest Structural Analogs


Lipophilicity (LogP) Differentiation vs. Des-Methyl Analog

The calculated LogP of the target compound (2.88) is approximately 1.3–1.4 log units higher than that of its des-methyl analog (1.5–1.6), reflecting the substantial lipophilicity increase conferred by the 5-methyl group on the thiophene ring [1]. The LogD at pH 7.4 for the target is predicted as 2.46 [1].

Lipophilicity (LogP)
Reported
Target: 2.88
Comparator: 1.6
Δ +1.3 to +1.4
Higher lipophilicity may support cell-based assay permeability
In silico prediction; verify experimentally
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Polar Surface Area Differentiation vs. Des-Methyl Analog

The target compound has a molecular weight of 207.29 g/mol and a topological polar surface area (TPSA) of 25.2 Ų [1]. The des-methyl analog (C₁₀H₁₁NOS) has a molecular weight of 193.27 g/mol with an identical hydrogen bond donor/acceptor count, resulting in a slightly lower TPSA .

MW & TPSA
Reported
Target MW: 207.29
Comparator: 193.27
Δ +14.0 (TPSA ~25 Ų)
Mass difference alters handling, LC-MS, and potential binding fit
Calculated values; empirical confirmation advised
Molecular weight Polar surface area Drug-likeness

Positional Isomer Differentiation: 5-Methyl vs. 3-Methyl Substitution on Thiophene

The 5-methyl positional isomer (target compound) and the 3-methyl positional isomer (CAS 880813-89-8) share identical molecular formula and mass but differ in the substitution position on the thiophene ring . The 5-methyl isomer places the methyl group distal to the methylamine attachment point, while the 3-methyl isomer positions it adjacent, creating different steric and electronic environments around the amine .

Positional Isomer
Class-level
5-methyl (target) vs 3-methyl
Identical MW, distinct steric/electronic profile
Different substitution may alter biological response and synthesis route
Structural inference; experimental validation required
Regioisomerism SAR Target selectivity

Predicted pKa and Ionization State at Physiological pH

The predicted pKa of the target compound is 7.45 ± 0.20 , indicating that the secondary amine is approximately 50% ionized at physiological pH 7.4. This near-neutral pKa results in a LogD (pH 7.4) of 2.46, compared to a LogD (pH 5.5) of 0.79 , demonstrating significant pH-dependent partitioning behavior.

pKa & Ionization
Reported
pKa: 7.45 ± 0.20
LogD pH 7.4: 2.46 / pH 5.5: 0.79
Mixed ionization at physiological pH impacts assay buffer design
Predicted values; confirm by potentiometric titration
pKa Ionization state pH-dependent solubility

Procurement-Relevant Application Scenarios for Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine


Fragment-Based or Scaffold-Hopping Drug Discovery Requiring Moderate Lipophilicity

With a calculated LogP of ~2.88 and near-physiological pKa of ~7.45, this compound occupies a favorable drug-like chemical space (MW 207, TPSA 25 Ų) and complies with Lipinski's Rule of Five [1]. It is suitable as a fragment or scaffold-hopping starting point where moderate lipophilicity is needed for membrane permeability without excessive logP-driven promiscuity. Procurement is justified over the less lipophilic des-methyl analog (LogP ~1.6) when increased cellular penetration is hypothesized.

Kinase or GPCR Targeted Library Design Using Heterocyclic Amine Cores

The dual furan-thiophene secondary amine scaffold aligns with patent-disclosed C-furan-2-yl-methylamine and C-thiophen-2-yl-methylamine pharmacophores developed for analgesic and inflammatory indications [2]. The 5-methyl substitution pattern provides a defined vector for further derivatization (e.g., amide coupling, reductive amination), enabling library enumeration around a validated heterocyclic amine core.

Physicochemical Property Benchmarking and Computational Model Validation

The predicted LogP (2.88), LogD (pH 7.4 = 2.46), and pKa (7.45) values provide a reference data set for validating in silico ADME prediction models. Procurement of the compound alongside its des-methyl and 3-methyl positional isomer comparators enables experimental determination of chromatographic LogP/logD, pKa, and solubility, serving as a calibration set for heterocyclic amine prediction algorithms.

Synthetic Methodology Development for Asymmetric Secondary Amine Construction

The secondary amine connectivity (furan-CH₂–NH–CH₂-thiophene) presents a motif amenable to N-alkylation, reductive amination, or transition-metal-catalyzed coupling strategy development [2]. The compound can serve as a substrate for method optimization where the electronic distinction between furan and methylthiophene rings influences reaction kinetics and regioselectivity.

Application
Selection Property
Validation Focus
Fragment-based med chem
Moderate lipophilicity, drug-like space
Membrane permeability vs. promiscuity
Kinase/GPCR library design
Heterocyclic amine core for derivatization
Pharmacophore alignment and library enumeration
Property benchmarking
Reference LogP, LogD, pKa dataset
In silico model calibration
Synthetic method development
Secondary amine motif (furan-thiophene)
Reaction kinetics and regioselectivity
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